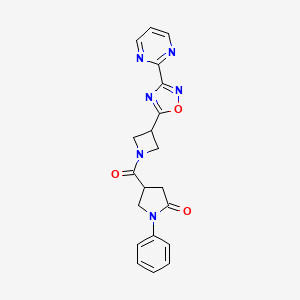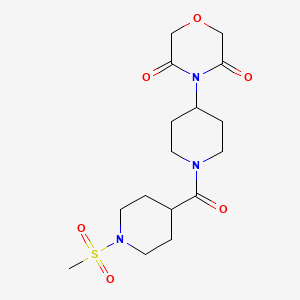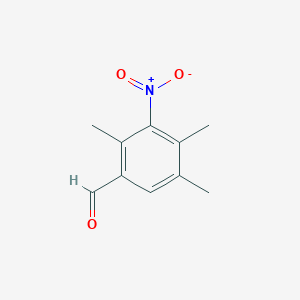![molecular formula C19H16FN3O3S B2358090 N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 897456-39-2](/img/structure/B2358090.png)
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields, including medicinal chemistry, pharmacology, and materials science. Its structure features an imidazole ring substituted with a fluorophenyl group, making it of interest for the development of pharmaceuticals and as a subject of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide can involve several steps, including the preparation of intermediate compounds. A common approach might start with the synthesis of the 5-(4-fluorophenyl)-1H-imidazole moiety, followed by thioether formation and finally, attachment to the benzo[d][1,3]dioxole-5-carboxamide core. Reaction conditions typically involve controlled temperatures, solvent selection, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods scale up the laboratory synthesis, emphasizing efficiency, cost-effectiveness, and safety. This often involves automated systems for precise control of reaction parameters and the use of bulk chemicals. The exact methods can vary depending on the desired scale and specific industrial requirements.
化学反応の分析
Types of Reactions
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, such as:
Oxidation: : Introduction of oxygen-containing functional groups.
Reduction: : Addition of hydrogen or removal of oxygen, often to increase its stability.
Substitution: : Replacement of one functional group with another, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Conditions are often carefully controlled to avoid unwanted side reactions and to maximize the desired product yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation may yield sulfoxides or sulfones, while reduction might produce various hydrogenated derivatives
科学的研究の応用
Chemistry
In chemistry, N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide is explored for its reactivity and stability, serving as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology
Biologically, this compound could be studied for its potential interactions with biomolecules, such as proteins and enzymes. Its structure might allow it to modulate biological pathways, making it of interest for drug discovery and development.
Medicine
In medicine, the compound's pharmacological properties might be examined for therapeutic potential. Its fluorophenyl and imidazole components could be beneficial in designing drugs for various diseases, including infectious diseases, cancer, and neurological disorders.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features and reactivity.
作用機序
The mechanism of action for N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with molecular targets, potentially including enzymes and receptors. It may bind to these targets through hydrogen bonds, hydrophobic interactions, or van der Waals forces, altering their activity and leading to various biological effects. Specific pathways involved could be elucidated through studies using molecular docking, biochemical assays, and cellular models.
類似化合物との比較
Similar Compounds
N-(2-(5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : Similar structure without the fluorine atom.
N-(2-(5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : Contains a chlorine atom instead of a fluorine atom.
N-(2-(5-(4-methylphenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : Substitutes the fluorophenyl with a methylphenyl group.
Uniqueness
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its specific fluorophenyl substitution, which can enhance its biological activity and binding affinity compared to its analogs. The presence of the fluorine atom may also impact its metabolic stability and pharmacokinetic properties, making it a compound of significant interest for further research and development.
There you have it! An in-depth dive into this fascinating compound. What's next on your curiosity list?
特性
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-14-4-1-12(2-5-14)15-10-22-19(23-15)27-8-7-21-18(24)13-3-6-16-17(9-13)26-11-25-16/h1-6,9-10H,7-8,11H2,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKVCLHCAFOXLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCSC3=NC=C(N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2358007.png)


![2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride](/img/structure/B2358010.png)



![2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(2,5-dimethylphenyl)methoxy]phenol](/img/structure/B2358017.png)



![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358022.png)
![8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2358025.png)

